Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate

描述

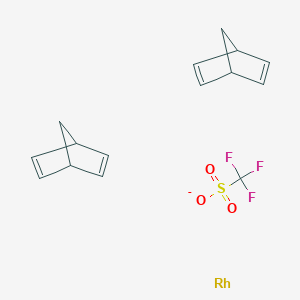

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is a coordination compound featuring rhodium as the central metal atom. It is known for its unique structure where two norbornadiene ligands are coordinated to a rhodium(I) center, with trifluoromethanesulfonate acting as the counterion. This compound is of significant interest in organometallic chemistry due to its catalytic properties and its role in various synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate typically involves the reaction of rhodium(I) chloride with norbornadiene in the presence of a silver trifluoromethanesulfonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the rhodium center. The general reaction scheme is as follows:

RhCl3⋅3H2O+2norbornadiene+AgOTf→[Rh(norbornadiene)2]OTf+AgCl+3H2O

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production methods would likely involve similar reaction conditions but on a larger scale. This would include the use of larger reaction vessels, more efficient purification techniques, and stringent control of reaction parameters to ensure high yield and purity.

化学反应分析

Catalytic Asymmetric Hydrogenation

[Rh(NBD)₂]OTf demonstrates exceptional activity in asymmetric hydrogenation when paired with chiral phosphine ligands. Key findings include:

The triflate anion enhances catalyst solubility in polar solvents while maintaining weak coordination to the metal center . Mechanistic studies indicate rapid NBD ligand dissociation precedes substrate binding and hydrogen activation .

Hydroacylation and C–H Activation

The complex facilitates traceless hydroacylation of alkenes through a Rh-mediated β-hydride elimination pathway :

textRCHO + CH₂=CHR' → RC(O)CH₂CH₂R'

Key parameters:

- Optimal performance in toluene/H₂O biphasic systems

- Requires Cs₂CO₃ as base (turnover frequency = 120 h⁻¹)

- Tolerates alkyl/aryl aldehydes but shows limited reactivity with sterically hindered substrates

In C–H activation, [Rh(NBD)₂]OTf enables directed functionalization of arenes via a proposed oxidative addition mechanism :

- Substrate coordination through directing groups

- Rh-induced C–H cleavage

- Insertion of unsaturated partners (e.g., alkenes, CO)

Ligand Exchange and Isomerization

The NBD ligands undergo rhodium-mediated 1,3-hydride shifts under acidic conditions, leading to ligand isomerization :

Isomerization Pathways

| Starting Ligand | Product | Isomerization Rate (k, s⁻¹) | Conditions |

|---|---|---|---|

| (S,S)-3b | meso-8 | 2.3 × 10⁻³ | D₂O, 50°C, [Rh] = 5 mM |

| (R,R)-9a | rac-9b | 4.7 × 10⁻⁴ | THF/HCl, 25°C |

Control experiments confirm intramolecular hydride transfer mediated by Rh(I) intermediates . Deuterium labeling studies show no H/D exchange, supporting a metal-centered process .

Stability and Decomposition Pathways

Thermogravimetric analysis reveals decomposition above 200°C . Key degradation products include:

- Rhodium metal nanoparticles

- Trifluoromethanesulfonic acid

- Norbornadiene oligomers

Storage recommendations:

This complex’s reactivity stems from its labile NBD ligands and weakly coordinating triflate anion, enabling diverse catalytic transformations. Recent advances focus on improving enantioselectivity in hydrogenation and developing water-compatible variants for green chemistry applications .

科学研究应用

Chemistry

In chemistry, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate is widely used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cycloaddition reactions. Its ability to facilitate these reactions under mild conditions makes it a valuable tool in synthetic organic chemistry.

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound’s derivatives and related rhodium complexes are being explored for their potential in medicinal chemistry, particularly in the development of anticancer agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient synthesis of complex molecules, which is crucial for large-scale production processes.

作用机制

The mechanism by which Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate exerts its effects is primarily through its ability to facilitate electron transfer processes. The rhodium center can undergo changes in oxidation state, allowing it to participate in various catalytic cycles. The norbornadiene ligands stabilize the rhodium center and facilitate the binding and activation of substrates.

相似化合物的比较

Similar Compounds

- Bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

- Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate

- Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Uniqueness

Compared to these similar compounds, Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate offers unique advantages in terms of stability and reactivity. The norbornadiene ligands provide a rigid framework that enhances the compound’s stability, while the trifluoromethanesulfonate counterion improves its solubility in organic solvents. These properties make it particularly effective in catalytic applications where both stability and reactivity are crucial.

生物活性

Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate (often abbreviated as Rh(nbd)22) is a rhodium-based organometallic compound known for its catalytic properties in various organic reactions. Its unique structure, comprising a rhodium center coordinated with two norbornadiene ligands and trifluoromethanesulfonate anions, imparts significant biological activity, particularly in the fields of catalysis and medicinal chemistry.

- Molecular Formula : C12H12F6O6S

- Molecular Weight : 390.25 g/mol

- Structure : The compound features a rhodium(I) center coordinated to two norbornadiene ligands, which are known for their ability to stabilize the metal and facilitate various chemical transformations.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in:

- Catalytic Reactions : It serves as a catalyst in asymmetric synthesis, significantly enhancing reaction selectivity and yield.

- Antitumor Activity : Preliminary studies suggest potential antitumor properties, likely due to its ability to interact with biological macromolecules.

Catalytic Applications

The compound has been extensively studied for its catalytic applications in organic synthesis:

- Asymmetric Catalysis : It has been utilized in reactions such as allylic substitution and cyclopropanation, demonstrating high enantioselectivity. For instance, a study reported that using Rh(nbd)22 in conjunction with chiral ligands resulted in enantiomeric excess (ee) values exceeding 99% in specific reactions .

| Reaction Type | Conditions | Enantioselectivity (ee) |

|---|---|---|

| Allylic Substitution | Cs2CO3, Toluene/Water | Up to 99% |

| Cyclopropanation | Various substrates | High selectivity |

Case Studies

- Antitumor Studies : In vitro assays have indicated that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the formation of reactive intermediates that interact with cellular components, leading to apoptosis .

- Chiral Discrimination : A study explored the use of this compound in chiral discrimination processes. The results showed that it could effectively differentiate between enantiomers of various substrates, underscoring its utility in developing chiral pharmaceuticals .

Safety and Toxicity

While this compound is generally considered safe for laboratory use, toxicity assessments are crucial, especially when considering its biological applications. Safety data indicate low acute toxicity; however, prolonged exposure or high concentrations may pose risks. Proper handling and safety protocols are recommended .

属性

IUPAC Name |

bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8.CHF3O3S.Rh/c2*1-2-7-4-3-6(1)5-7;2-1(3,4)8(5,6)7;/h2*1-4,6-7H,5H2;(H,5,6,7);/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHRHMIKUQBKHC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C=C2.C1C2C=CC1C=C2.C(F)(F)(F)S(=O)(=O)[O-].[Rh] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3O3RhS- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579046 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178397-71-2 | |

| Record name | bicyclo[2.2.1]hepta-2,5-diene;rhodium;trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(norbornadiene)rhodium(I) trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。